Cas no 1783764-02-2 (1-(3,6-Dimethylpyridin-2-yl)ethanol)

1-(3,6-Dimethylpyridin-2-yl)ethanol is a versatile pyridine derivative with a hydroxyl-functionalized side chain, offering utility as an intermediate in pharmaceutical and agrochemical synthesis. Its structural features, including the dimethyl-substituted pyridine ring and ethanol moiety, enhance reactivity and selectivity in nucleophilic and catalytic transformations. The compound exhibits favorable solubility in common organic solvents, facilitating its use in diverse reaction conditions. Its stability under standard storage conditions ensures reliable handling in industrial and research applications. The presence of both aromatic and hydroxyl groups makes it a valuable precursor for further functionalization, enabling the synthesis of complex heterocyclic frameworks. This compound is particularly useful in the development of bioactive molecules and fine chemicals.
1-(3,6-Dimethylpyridin-2-yl)ethanol structure
1783764-02-2 structure
Product name:1-(3,6-Dimethylpyridin-2-yl)ethanol
CAS No:1783764-02-2
MF:C9H13NO
MW:151.205622434616
CID:4828197

1-(3,6-Dimethylpyridin-2-yl)ethanol Chemical and Physical Properties

Names and Identifiers

    • 1-(3,6-Dimethylpyridin-2-yl)ethanol
    • Inchi: 1S/C9H13NO/c1-6-4-5-7(2)10-9(6)8(3)11/h4-5,8,11H,1-3H3
    • InChI Key: KSFCJKMNFNCEPM-UHFFFAOYSA-N
    • SMILES: OC(C)C1C(C)=CC=C(C)N=1

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 127
  • Topological Polar Surface Area: 33.1
  • XLogP3: 1.2

1-(3,6-Dimethylpyridin-2-yl)ethanol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A029195345-5g
1-(3,6-Dimethylpyridin-2-yl)ethanol
1783764-02-2 95%
5g
$1,353.40 2022-04-02
Alichem
A029195345-10g
1-(3,6-Dimethylpyridin-2-yl)ethanol
1783764-02-2 95%
10g
$2,251.20 2022-04-02
Alichem
A029195345-25g
1-(3,6-Dimethylpyridin-2-yl)ethanol
1783764-02-2 95%
25g
$4,080.30 2022-04-02

Additional information on 1-(3,6-Dimethylpyridin-2-yl)ethanol

Introduction to 1-(3,6-Dimethylpyridin-2-yl)ethanol (CAS No. 1783764-02-2) and Its Emerging Applications in Chemical Biology

1-(3,6-Dimethylpyridin-2-yl)ethanol, identified by the Chemical Abstracts Service Number (CAS No.) 1783764-02-2, is a heterocyclic organic compound that has garnered significant attention in the field of chemical biology due to its unique structural properties and potential therapeutic applications. This compound belongs to the pyridine derivatives family, which is well-documented for its role in pharmaceuticals, agrochemicals, and material sciences. The presence of two methyl groups at the 3rd and 6th positions of the pyridine ring, along with an ethanol side chain at the 2nd position, imparts distinct electronic and steric characteristics that make it a versatile scaffold for drug discovery and molecular design.

The structure-activity relationship (SAR) of 1-(3,6-Dimethylpyridin-2-yl)ethanol has been extensively studied to understand how modifications at different positions of the molecule can influence its biological activity. Researchers have found that the electron-donating nature of the methyl groups enhances the basicity of the pyridine nitrogen, making it a potential ligand for metal ions or as a precursor in coordination chemistry. Additionally, the ethanol side chain provides a hydrophilic moiety that can improve solubility and bioavailability, crucial factors in drug development.

In recent years, 1-(3,6-Dimethylpyridin-2-yl)ethanol has been explored as a key intermediate in synthesizing novel bioactive molecules. Its pyridine core is a common pharmacophore in many drugs targeting neurological disorders, infectious diseases, and cancer. For instance, studies have demonstrated its utility in developing small-molecule inhibitors that interact with specific protein targets involved in cellular signaling pathways. The compound’s ability to modulate enzyme activity has made it a promising candidate for further investigation in medicinal chemistry.

One of the most intriguing aspects of 1-(3,6-Dimethylpyridin-2-yl)ethanol is its role in photochemical reactions. The pyridine ring can absorb UV light and undergo various photochemical transformations, such as photocycloadditions or photoredox reactions. These reactions are particularly relevant in the development of photodynamic therapy agents and optogenetic tools used to study neural circuits. The incorporation of this compound into photoactive materials has shown promise in creating efficient light-responsive systems for biological applications.

The synthesis of 1-(3,6-Dimethylpyridin-2-yl)ethanol involves multi-step organic reactions that highlight its synthetic versatility. Common synthetic routes include nucleophilic substitution on a halogenated pyridine derivative followed by reduction or alkylation steps to introduce the ethanol group. Advances in catalytic methods have enabled more efficient and sustainable synthesis pathways, reducing waste and improving yields. These advancements are critical for scaling up production for industrial applications.

From a computational chemistry perspective, 1-(3,6-Dimethylpyridin-2-yl)ethanol has been used as a model compound to study molecular interactions using quantum mechanical methods. Its well-defined structure allows researchers to predict binding affinities and understand how it interacts with biological targets at an atomic level. This computational approach has accelerated drug discovery by identifying potential lead compounds before experimental synthesis.

The compound’s stability under various conditions has also been a focus of research. Studies have examined its behavior under thermal stress or exposure to reactive oxygen species (ROS), which are relevant in understanding its potential use as an antioxidant or stabilizer in pharmaceutical formulations. The results suggest that 1-(3,6-Dimethylpyridin-2-yl)ethanol maintains its structural integrity under moderate conditions but may degrade under extreme pH or temperature changes.

In conclusion, 1-(3,6-Dimethylpyridin-2-yl)ethanol (CAS No. 1783764-02-2) represents a significant advancement in chemical biology with its multifaceted applications ranging from drug development to photochemical research. Its unique structural features make it an invaluable building block for synthesizing novel bioactive molecules. As research continues to uncover new possibilities for this compound, it is expected to play an increasingly important role in addressing complex biological challenges.

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